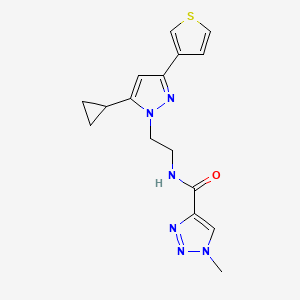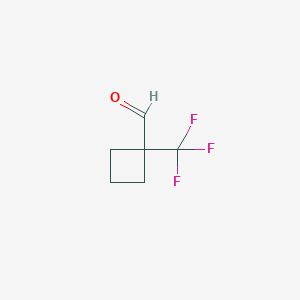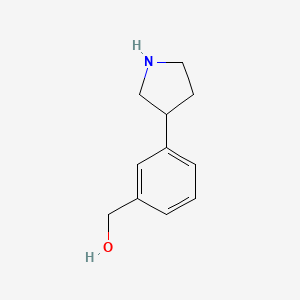
(3-Pyrrolidin-3-ylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Pyrrolidin-3-ylphenyl)methanol” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This five-membered ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of the molecule is influenced by the stereochemistry of the molecule, which is determined by the stereogenicity of carbons .Aplicaciones Científicas De Investigación
PPM has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, PPM has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. PPM has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been associated with bioactive molecules with target selectivity .
Mode of Action
It’s known that the stereocenters present in pyrrolidine scaffolds allow medicinal chemists to develop molecules with the most suitable configurations to fit into the ligand binding site of a target protein . This suggests that (3-Pyrrolidin-3-ylphenyl)methanol may interact with its targets in a similar manner.
Biochemical Pathways
Methanol, a potential component of this compound, has been studied for its role in the synthetic β-alanine pathway, which is involved in the conversion of methanol into 3-hydroxypropionic acid .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that this compound may have similar effects .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PPM in lab experiments is its high yield and low cost of synthesis. PPM is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using PPM is its low solubility in water, which can make it difficult to use in aqueous-based experiments.
Direcciones Futuras
There are several future directions for the study of PPM. One area of research is the development of new synthetic methods for the production of PPM with improved yield and purity. Another area of research is the investigation of the potential use of PPM in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy. Additionally, further studies are needed to elucidate the mechanism of action of PPM and its potential side effects.
Métodos De Síntesis
PPM can be synthesized using various methods, including the reduction of (3-pyrrolidin-3-ylphenyl) methanone with sodium borohydride or lithium aluminum hydride. Another method involves the reduction of (3-pyrrolidin-3-ylphenyl) acetic acid with sodium borohydride. The yield of PPM using these methods is relatively high, making them suitable for large-scale production.
Propiedades
IUPAC Name |
(3-pyrrolidin-3-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-8-9-2-1-3-10(6-9)11-4-5-12-7-11/h1-3,6,11-13H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMJNKGYVVMXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

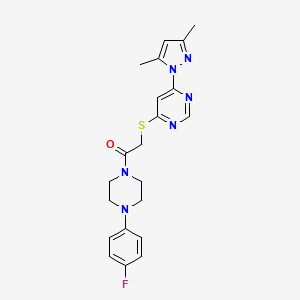

![(1R)-1-(2,9-Dioxaspiro[5.5]undecan-3-yl)ethanamine](/img/structure/B2785487.png)

![N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide](/img/structure/B2785489.png)
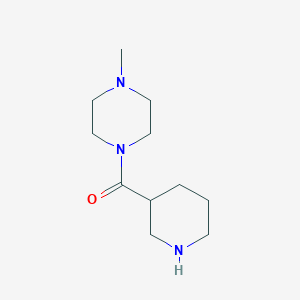
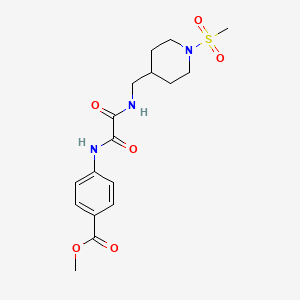
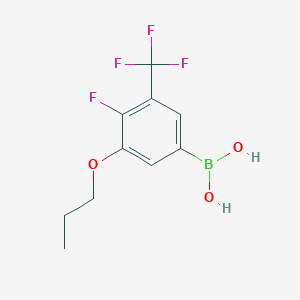
![N-{5,6-dimethyl-2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]furo[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B2785497.png)
![2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid](/img/structure/B2785498.png)
![Ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2785500.png)

